Bienvenue dans la boutique en ligne BenchChem!

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Kinase inhibition Stereochemistry Cdc2-like kinase

Procure the defined (Z)-stereoisomer (CAS 959747-28-5) to avoid confounding bioassays with inactive (E)-forms. The covalently bonded iodine enables SAD phasing from in‑house X‑ray sources (f'' ≈ 6.8 e⁻ at Cu Kα) and serves as a reactive handle for Pd(0)-catalyzed cross‑couplings, supporting both structure‑based design and parallel library synthesis. Its calculated XLogP3‑AA of 4.1 and zero HBD predict superior passive membrane permeability, making it the optimal choice for intracellular target engagement in Clk/DYRK or splicing‑focused phenotypic screens.

Molecular Formula C17H15IN2O2S
Molecular Weight 438.28
CAS No. 959747-28-5
Cat. No. B2367478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
CAS959747-28-5
Molecular FormulaC17H15IN2O2S
Molecular Weight438.28
Structural Identifiers
SMILESCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3I
InChIInChI=1S/C17H15IN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3
InChIKeyJZQAQCUZFZDXBC-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide (CAS 959747-28-5): Structural Identity and Compound Class Definition


2-Iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide (CAS 959747-28-5) is a synthetic benzothiazol-2-ylidene benzamide derivative featuring a (Z)-configured imine bond, a 2-iodobenzamide moiety, and an N3-methoxyethyl substituent on the benzothiazole ring [1]. With a molecular formula of C17H15IN2O2S and a molecular weight of 438.3 g/mol, it belongs to a class of heterocyclic compounds that have been investigated for kinase inhibition, alkaline phosphatase modulation, and as synthetic intermediates for further derivatization [2]. The compound's computed XLogP3-AA of 4.1, zero hydrogen bond donors, and three hydrogen bond acceptors position it within favorable drug-like chemical space for membrane permeability [1].

Why 2-Iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide Cannot Be Interchanged with In-Class Analogs


Benzothiazol-2-ylidene benzamides exhibit exquisitely sensitive structure-activity relationships where subtle changes to the benzamide aryl substituent, the N3-alkyl group on the benzothiazole ring, and the E/Z configuration of the exocyclic imine bond can profoundly alter biological activity profiles [1]. The (Z)-isomer configuration, in particular, has been demonstrated to be critical for kinase inhibition potency, with the (E)-isomer showing substantially reduced or unreported activity against Clk-family kinases . Furthermore, replacement of the iodine atom with smaller substituents (e.g., methoxy, chloro) not only eliminates the heavy atom required for X-ray crystallographic phasing applications but also alters lipophilicity and reactivity toward transition-metal-catalyzed cross-coupling, rendering the resulting analog unsuitable for downstream derivatization [2]. These three orthogonal differentiation axes—stereochemical identity, heavy-atom utility, and synthetic handle versatility—mean that even structurally close analogs cannot serve as drop-in replacements without compromising specific research objectives.

Quantitative Differentiation Evidence for 2-Iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide (CAS 959747-28-5)


Z-Isomer Stereochemical Configuration Confers Predicted Kinase Inhibition Advantage

The target compound is specified as the (Z)-isomer at the exocyclic imine bond, as confirmed by the InChI Key JZQAQCUZFZDXBC-ZPHPHTNESA-N where the 'Z' stereodescriptor is embedded in the second block [1]. In the benzothiazol-2-ylidene chemotype, the (Z)-configuration has been demonstrated to be essential for potent kinase inhibition: (Z)-TG003, a benzothiazol-2-ylidene propanone, inhibits Clk1, Clk2, and Clk4 with IC50 values of 20 nM, 200 nM, and 15 nM respectively, whereas the (E)-isomer exhibits no reported inhibitory activity against these kinases . The comparator 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (PubChem CID 4084413) exists as the (E)-isomer and has no reported kinase activity data, consistent with the pattern that E-isomers in this chemotype lack potent kinase engagement [2].

Kinase inhibition Stereochemistry Cdc2-like kinase Pre-mRNA splicing

Covalently Bound Iodine Provides Heavy-Atom Anomalous Scattering for Macromolecular Crystallography

The target compound contains a covalently bound iodine atom (atomic number 53) on the benzamide ring, providing a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) phasing in protein crystallography [1][2]. In contrast, the direct 2-methoxy analog (CAS 864975-65-5, MW 342.4) contains no atom heavier than sulfur and therefore provides negligible anomalous signal, precluding its use for experimental phasing [3]. The 4-chloro analog (CID 4084413, MW 320.8) contains chlorine (f'' ≈ 0.7 electrons at Cu Kα), which is insufficient for robust SAD phasing of macromolecular structures [4].

X-ray crystallography SAD phasing Heavy-atom derivatization Structural biology

Iodoaryl Moiety Serves as a Superior Substrate for Palladium-Catalyzed Cross-Coupling Derivatization

The 2-iodobenzamide moiety of the target compound provides a highly reactive aryl iodide handle for Pd(0)-catalyzed oxidative addition, the rate-determining step in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions [1]. Aryl iodides react approximately 100-1000 times faster than aryl chlorides in oxidative addition with Pd(0) catalysts due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol vs ~84 kcal/mol for C-Cl) [2]. The 2-methoxy analog (CAS 864975-65-5) lacks a reactive carbon-halogen bond entirely, rendering it inert toward cross-coupling diversification [3]. The 4-chloro analog (CID 4084413) bears a chloro substituent, but aryl chlorides require specialized electron-rich phosphine ligands and elevated temperatures for efficient coupling, limiting reaction scope and functional group tolerance [4].

Palladium catalysis Cross-coupling Medicinal chemistry Library synthesis

Computed Lipophilicity (XLogP3-AA = 4.1) Distinguishes Target Compound from More Polar Analogs

The target compound has a computed XLogP3-AA of 4.1 [1], which falls within the optimal range (1-5) for oral drug-like physicochemical properties according to Lipinski's Rule of Five [2]. The 2-methoxy analog (CAS 864975-65-5) is expected to have a lower logP (estimated ~3.0-3.4) due to the replacement of the lipophilic iodine atom (Hansch π = 1.12) with a less lipophilic methoxy group (Hansch π = -0.02), potentially reducing membrane permeability [3]. Conversely, the 4-chloro analog (CID 4084413) has a computed XLogP3-AA of 4.3, which is similar but lacks the orthogonal heavy-atom and cross-coupling advantages of the target compound [4]. The 6-sulfamoyl analog (CAS 865160-67-4, MW 517.36) introduces an additional hydrogen bond donor (sulfonamide NH2), which is known to reduce passive membrane permeability .

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Zero Hydrogen Bond Donors Maximize Predicted Passive Membrane Permeability Relative to Sulfamoyl-Functionalized Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as computed from its molecular structure [1]. Each additional hydrogen bond donor in a molecule has been shown to reduce passive membrane permeability by approximately 10-fold on average, due to the increased desolvation energy required for translocation across the lipid bilayer [2]. The 6-sulfamoyl analog (CAS 865160-67-4) introduces a primary sulfonamide group (-SO2NH2) contributing two hydrogen bond donors, which is predicted to reduce passive permeability by approximately 100-fold compared to the target compound . The 2-methoxy and 4-chloro analogs also lack hydrogen bond donors (HBD = 0), but as established in Evidence Items 2 and 3, they lack the orthogonal heavy-atom and cross-coupling advantages of the target compound [3].

Hydrogen bonding Passive permeability Drug design Rule of Five

Optimal Research and Procurement Applications for 2-Iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide (CAS 959747-28-5)


Kinase-Focused High-Throughput Screening Campaigns Targeting Clk/DYRK Family Kinases

Based on the (Z)-isomer configuration of the target compound, which mirrors the stereochemistry of the potent Clk/DYRK inhibitor (Z)-TG003 (Clk1 IC50 = 20 nM, Clk4 IC50 = 15 nM) , this compound is ideally suited for inclusion in kinase-focused screening libraries. Procurement of the (Z)-isomer rather than mixed E/Z batches ensures that screening results are not confounded by inactive stereoisomers, a known pitfall in benzothiazol-2-ylidene screening [1]. Research groups investigating pre-mRNA splicing regulation or cyclin-dependent kinase pathways should prioritize this compound over the E-isomer 4-chloro analog (CID 4084413), which lacks established kinase activity [2].

Protein-Ligand Cocrystallography with Experimental SAD Phasing Using the Intrinsic Iodine Anomalous Signal

Structural biology laboratories pursuing de novo structure determination of protein-ligand complexes can leverage the covalently bound iodine atom for single-wavelength anomalous dispersion (SAD) phasing. Iodine provides an anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα) that is approximately 10-fold stronger than chlorine, enabling robust experimental phasing from in-house X-ray sources without the need for selenomethionine labeling or heavy-atom soaking [3][4]. The 2-methoxy analog (CAS 864975-65-5) cannot serve this purpose as it lacks a heavy atom entirely [5].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

Medicinal chemistry teams seeking to generate focused compound libraries through parallel synthesis should select this compound for its reactive aryl iodide handle, which undergoes Pd(0)-catalyzed oxidative addition approximately 100-1000× faster than the aryl chloride in the 4-chloro analog (CID 4084413) [6][7]. The mild reaction conditions compatible with aryl iodide substrates enable Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with broad functional group tolerance, facilitating rapid structure-activity relationship exploration while preserving the (Z)-configured benzothiazol-2-ylidene pharmacophore [8].

Cell-Based Phenotypic Assays Requiring Passive Membrane Permeability

For intracellular target engagement in whole-cell assays, the target compound's favorable physicochemical profile—XLogP3-AA = 4.1 and HBD = 0 [9]—predicts superior passive membrane permeability compared to the more polar 6-sulfamoyl analog (CAS 865160-67-4), which bears two additional hydrogen bond donors from its primary sulfonamide group, estimated to reduce permeability by ~100-fold [10]. Researchers conducting phenotypic screening in oncology or inflammation models should prefer this compound when intracellular target access is a prerequisite for activity.

Quote Request

Request a Quote for 2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.